REACTION_CXSMILES
|
C(N1C2C(=CC=CC=2)C(CC(O)=O)=C1)(=O)N.C([O:19][C:20](=[O:35])[CH2:21][C:22]1[C:30]2[C:25](=[CH:26][CH:27]=[C:28]([F:31])[CH:29]=2)[N:24]([C:32](=[O:34])[NH2:33])[CH:23]=1)C>>[C:32]([N:24]1[C:25]2[C:30](=[CH:29][C:28]([F:31])=[CH:27][CH:26]=2)[C:22]([CH2:21][C:20]([OH:35])=[O:19])=[CH:23]1)(=[O:34])[NH2:33]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)N1C=C(C2=CC=CC=C12)CC(=O)O
|
Name
|
(1-carbamoyl-5-fluoro-1H-indol-3-yl)-acetic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CN(C2=CC=C(C=C12)F)C(N)=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared in a similar manner
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)N1C=C(C2=CC(=CC=C12)F)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |